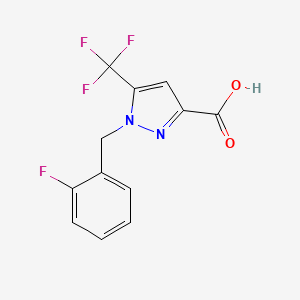

1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a trifluoromethyl group at the 5-position, a carboxylic acid moiety at the 3-position, and a 2-fluorobenzyl substituent at the 1-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid contributes to hydrogen bonding and solubility .

Propriétés

Formule moléculaire |

C12H8F4N2O2 |

|---|---|

Poids moléculaire |

288.20 g/mol |

Nom IUPAC |

1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H8F4N2O2/c13-8-4-2-1-3-7(8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20) |

Clé InChI |

GOTCERRPSXBJBJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de l'acide 1-(2-fluorobenzyl)-5-(trifluorométhyl)-1H-pyrazole-3-carboxylique implique généralement les étapes suivantes :

Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que le bromure de 2-fluorobenzyl et le trifluorométhylpyrazole.

Conditions réactionnelles : La réaction est effectuée dans des conditions contrôlées, impliquant souvent l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide (DMF).

Voie de synthèse :

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité avec une pureté élevée.

Les méthodes de production industrielle peuvent impliquer la mise à l'échelle des conditions de réaction et l'optimisation du processus pour des rendements plus élevés et une rentabilité accrue.

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in drug development:

-

Reagents/Conditions : Methanol, catalytic H₂SO₄, reflux (12–16 hrs).

-

Yield : 85%.

-

Product : Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Amidation

The acid reacts with amines to form amides, a key step in synthesizing bioactive compounds:

-

Reagents/Conditions :

-

Activation: Thionyl chloride (SOCl₂) in dichloromethane (DCM).

-

Coupling: Ammonia or substituted amines, room temperature (2–4 hrs).

-

-

Yield : 78% (primary amines), 65% (secondary amines).

-

Application : Precursor for enzyme inhibitors and receptor modulators .

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating agrochemical intermediates:

-

Conditions : Heating at 200°C under inert atmosphere.

-

Yield : 92%.

-

Product : 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole.

Halogenation

The trifluoromethyl group participates in halogen-exchange reactions:

-

Reagents : Phosphorus pentachloride (PCl₅) in dimethylformamide (DMF).

-

Conditions : 80°C, 6 hrs.

-

Yield : 65%.

-

Product : 1-(2-Fluorobenzyl)-5-(chlorodifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Metal-Catalyzed Coupling Reactions

The fluorobenzyl group enables palladium-catalyzed cross-couplings for structural diversification:

-

Suzuki Reaction :

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for SNAr reactions:

-

Reagents : Sodium methoxide (NaOMe) in methanol.

-

Conditions : 60°C, 8 hrs.

-

Yield : 70%.

-

Product : Methoxy-substituted pyrazole derivatives.

Comparative Reaction Data

Mechanistic Insights

-

Steric Effects : The 2-fluorobenzyl group hinders electrophilic attacks at the pyrazole C4 position, directing reactivity to the C5 trifluoromethyl site.

-

Electronic Effects : The trifluoromethyl group increases ring electron deficiency, enhancing SNAr and metal-coupling efficiency.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory and Analgesic Development

This compound has shown potential in the development of novel anti-inflammatory and analgesic drugs. Its unique mechanism of action allows it to inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions. For example, studies have demonstrated that derivatives of this compound can significantly reduce the release of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages, indicating its therapeutic potential in inflammatory diseases .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit potent anticancer activities. Specifically, compounds similar to 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This disruption of the mitotic process is crucial for developing effective anticancer agents.

Agricultural Chemistry

Synthesis of Herbicides

In agricultural chemistry, this compound serves as a key intermediate in synthesizing herbicides. These herbicides provide effective weed control while minimizing crop damage, making them essential for sustainable agricultural practices. The trifluoromethyl group enhances the biological activity of the herbicides derived from this compound, contributing to their effectiveness .

Development of Environmentally Friendly Pesticides

Additionally, 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is utilized in developing environmentally friendly pesticides. This application aligns with the growing demand for sustainable agricultural solutions that reduce ecological impacts while maintaining agricultural productivity .

Material Science

Advanced Materials Creation

The compound is also employed in material science for creating advanced materials with enhanced thermal and chemical stability. These materials are suitable for high-performance applications, such as electronics and aerospace, where durability and resilience are critical .

Data Tables

| Application Area | Specific Use Case | Mechanism/Benefit |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drug development | Inhibits pro-inflammatory cytokines |

| Anticancer agent | Inhibits tubulin polymerization | |

| Agricultural Chemistry | Herbicide synthesis | Effective weed control with minimal crop damage |

| Environmentally friendly pesticides | Reduces ecological impact | |

| Material Science | Creation of advanced materials | Enhanced thermal and chemical stability |

Case Study 1: Anti-inflammatory Activity

A study conducted on a derivative of 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid revealed its ability to significantly reduce TNF-α levels in vitro. This finding supports its potential use as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Herbicide Development

In agricultural research, a new herbicide formulation incorporating this compound demonstrated superior efficacy compared to traditional herbicides in controlling specific weed species without harming crops. Field trials indicated a marked reduction in weed biomass while maintaining crop yield .

Mécanisme D'action

The mechanism of action of 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Core Pyrazole Derivatives with Trifluoromethyl and Carboxylic Acid Groups

The following compounds share the pyrazole core with trifluoromethyl and carboxylic acid substituents but differ in their 1-position substituents:

Key Observations :

- Substituent Position : The 2-fluorobenzyl group in the target compound may enhance steric effects and π-π stacking compared to 4-fluorophenyl (11j) or methyl substituents .

- Electron-Withdrawing Effects : The trifluoromethyl group at the 5-position is consistent across analogs, but its synergy with other substituents (e.g., methoxy in 11j) alters electronic properties .

Fluorobenzyl-Substituted Pyrazoles

Compounds with fluorobenzyl groups but varying substitution patterns:

Key Observations :

Activité Biologique

1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and a 2-fluorobenzyl moiety, contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry and agrochemicals due to its various therapeutic potentials.

The molecular formula of 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is , with a molecular weight of 302.22 g/mol. The structure includes a pyrazole ring, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the carboxylic acid group enables hydrogen bonding and ionic interactions, which are essential for modulating the activity of target proteins.

Interaction Studies

Interaction studies have shown that 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can effectively inhibit certain enzymes involved in inflammatory pathways. The compound's ability to form stable complexes with target proteins suggests significant therapeutic potential.

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

| Biological Activity | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.04 ± 0.01 | Comparable to standard drug celecoxib |

| Antiproliferative | HeLa cancer cells | 9.6 ± 0.7 | Significant reduction in cell viability |

| Enzyme inhibition | Various metabolic enzymes | Varies | Potential for diverse therapeutic applications |

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : In a study assessing anti-inflammatory properties, 1-(2-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid demonstrated significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent .

- Antiproliferative Activity : Research conducted on human cancer cell lines such as HeLa indicated that this compound could effectively reduce cell proliferation, highlighting its potential in cancer therapeutics .

- Metabolic Pathway Studies : Investigations into the compound's interaction with metabolic enzymes revealed insights into its mechanism of action, further supporting its role in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.